cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate
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Overview
Description
cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C₇H₁₁BrO₂ It is a cyclopropane derivative featuring a bromomethyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N). This reaction proceeds efficiently, yielding the desired product in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of cyclopropanol derivatives.
Oxidation: Formation of cyclopropanecarboxylic acids.
Scientific Research Applications
cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can impart conformational rigidity to the molecule, influencing its interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Bromocyclopropane: A simpler analog with a bromine atom attached to a cyclopropane ring.
Cyclopropylmethyl bromide: Another related compound with a bromomethyl group attached to a cyclopropane ring.
Ethyl 2-bromopropanoate: A structurally similar compound with a bromine atom attached to a propanoate ester.
Uniqueness: cis-Ethyl 2-(bromomethyl)cyclopropanecarboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester group on the cyclopropane ring.
Properties
Molecular Formula |
C7H11BrO2 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-(bromomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
XAUNGMQKDDMMQW-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1CBr |
Canonical SMILES |
CCOC(=O)C1CC1CBr |
Origin of Product |
United States |
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